Validated Slack Potassium Channel Inhibitory Activity
This compound serves as the core scaffold for the first reported high-throughput screening (HTS) hit series of Slack potassium channel inhibitors, VU0606170. This compound class demonstrates quantifiable inhibitory activity, whereas the structural class had no prior reported activity against this target. In a thallium (Tl+) flux assay using HEK-293 cells stably expressing wild-type human Slack, the HTS hit VU0606170 (compound 4), which contains the 2-amino-N-phenylacetamide core, exhibited an IC50 of 3.70 μM [1].
| Evidence Dimension | Inhibition of Slack (KCNT1) potassium channel |
|---|---|
| Target Compound Data | IC50 = 3.70 μM for VU0606170 (HTS hit containing the target compound's core) |
| Comparator Or Baseline | Baseline: No reported activity for other N-phenylacetamide isomers or analogs prior to this SAR study. |
| Quantified Difference | From inactive baseline to an IC50 of 3.70 μM. |
| Conditions | Thallium (Tl+) flux assay in HEK-293 cells stably expressing wild-type human Slack channel. |
Why This Matters
For research programs focused on KCNT1-related epilepsies or other Slack channelopathies, this compound's core structure represents a validated and quantifiable starting point for inhibitor development, a feature not demonstrated for its closely related analogs.
- [1] Acuña, V. S., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 75, 129013. View Source
